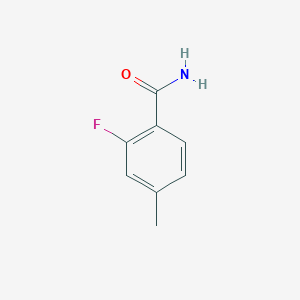

2-Fluoro-4-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKJXPACQBBJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311512 | |

| Record name | 2-Fluoro-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886761-61-1 | |

| Record name | 2-Fluoro-4-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886761-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-methylbenzamide: Synthesis, Properties, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methylbenzamide is a fluorinated aromatic amide with potential applications in medicinal chemistry and materials science. The strategic incorporation of fluorine into organic molecules can significantly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the chemical structure, properties, a proposed synthetic route, and safety considerations for this compound, serving as a valuable resource for its synthesis and application in research and development.

Chemical Identity and Core Properties

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 886761-61-1[1] |

| Molecular Formula | C₈H₈FNO[1] |

| Molecular Weight | 153.16 g/mol [1] |

| Chemical Structure | (See Figure 1) |

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Proposed Synthetic Pathway

A plausible and efficient two-step synthesis of this compound involves the preparation of the precursor 2-fluoro-4-methylbenzoic acid, followed by amidation.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Fluoro-4-methylbenzoic Acid

The synthesis of the carboxylic acid precursor can be achieved via a Friedel-Crafts acylation of m-fluorotoluene followed by hydrolysis[2].

Protocol:

-

Acylation: In a suitable reaction vessel under an inert atmosphere, dissolve m-fluorotoluene and trichloroacetyl chloride in an appropriate solvent.

-

Under controlled temperature, introduce a Lewis acid catalyst, such as anhydrous aluminum trichloride[2].

-

Allow the reaction to proceed until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Hydrolysis and Acidification: The resulting intermediate is then hydrolyzed under basic conditions, for instance, by adding an aqueous solution of sodium hydroxide[2].

-

Following hydrolysis, acidify the mixture with an acid like hydrochloric acid to precipitate the 2-fluoro-4-methylbenzoic acid[2].

-

The crude product can be purified by recrystallization to separate it from its isomer, 4-fluoro-2-methylbenzoic acid[2].

Step 2: Amidation of 2-Fluoro-4-methylbenzoic Acid

The conversion of the carboxylic acid to the corresponding N-methylamide can be accomplished using standard peptide coupling reagents. This method is generally high-yielding and avoids the use of harsh reagents. A similar procedure has been documented for the synthesis of 4-bromo-2-fluoro-N-methylbenzamide[3].

Protocol:

-

Reaction Setup: In a round-bottomed flask, dissolve 2-fluoro-4-methylbenzoic acid (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a coupling agent system, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (1.5 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents)[3].

-

Introduce a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to the mixture.

-

Add a solution of methylamine (e.g., 2M in a suitable solvent, 2-3 equivalents) to the reaction mixture[3].

-

Reaction and Workup: Stir the reaction mixture at room temperature for several hours or until completion as monitored by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate[3].

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude this compound can be purified by silica gel column chromatography to yield the final product[3].

Physicochemical Properties

Spectroscopic Characterization

While specific spectroscopic data for this compound is not available in the searched literature, the following techniques would be essential for its characterization after synthesis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons, the N-methyl group, and the methyl group on the benzene ring.

-

¹³C NMR would provide information on the number of unique carbon atoms and their chemical environments.

-

¹⁹F NMR would confirm the presence and chemical shift of the fluorine atom.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretch, C=O stretch of the amide, and C-F bond.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with an expected molecular ion peak corresponding to its molecular formula.

Safety and Handling

The health hazards of this compound have not been fully investigated[1]. Therefore, it should be handled with caution, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.

Incompatibilities:

Hazardous Decomposition Products:

Under fire conditions, it may emit toxic fumes, including:

Potential Applications

While specific applications for this compound are not yet widely documented, its structural motifs suggest potential utility in several areas of research and development:

-

Medicinal Chemistry: As a fluorinated benzamide, it can serve as a building block for the synthesis of novel bioactive molecules. The benzamide scaffold is present in a wide range of pharmaceuticals, and the fluorine and methyl substituents can be used to fine-tune the pharmacological properties of a lead compound.

-

Agrochemicals: Similar to its applications in pharmaceuticals, this compound could be a precursor for new pesticides and herbicides.

-

Materials Science: Aromatic amides can be utilized in the development of novel polymers and materials with specific thermal and mechanical properties.

Conclusion

This compound is a chemical compound with potential for further exploration in various scientific fields. This guide provides a foundational understanding of its identity, a practical synthetic approach, and necessary safety precautions. The lack of extensive published data highlights an opportunity for further research to fully characterize its properties and unlock its potential applications.

References

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 3. 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to 2-Fluoro-4-methylbenzamide: Synthesis, Identification, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methylbenzamide, a substituted aromatic amide, represents a key structural motif in medicinal chemistry and materials science. Its unique combination of a fluorine atom and a methyl group on the benzene ring imparts specific electronic and steric properties that can influence molecular interactions, bioavailability, and metabolic stability. This technical guide provides a comprehensive overview of this compound, focusing on its core identification, synthesis, and detailed analytical characterization. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and data interpretation.

Core Identification

A precise identification of a chemical compound is the foundation of any scientific investigation. For this compound, the following identifiers are crucial for its unambiguous documentation and sourcing.

| Identifier | Value | Source |

| CAS Number | 886761-61-1 | [1] |

| Molecular Formula | C₈H₈FNO | [1] |

| Molecular Weight | 153.15 g/mol | [1] |

| IUPAC Name | This compound |

Synthetic Pathways and Rationale

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale, and safety considerations. A common and reliable method involves a two-step process starting from 2-fluoro-4-methylbenzoic acid.

Pathway 1: Amidation of 2-Fluoro-4-methylbenzoic Acid

This is a classic and versatile method for the formation of the amide bond. The carboxylic acid is first activated to a more reactive species, which is then reacted with an amine source.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound via acid chloride formation and amination.

Experimental Protocol:

Step 1: Synthesis of 2-Fluoro-4-methylbenzoyl Chloride

-

Rationale: The conversion of the carboxylic acid to its corresponding acid chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by ammonia in the subsequent step. Thionyl chloride is a common and effective reagent for this transformation, with the byproducts (SO₂ and HCl) being gaseous, which simplifies their removal.

-

Procedure:

-

To a solution of 2-Fluoro-4-methylbenzoic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2-Fluoro-4-methylbenzoyl chloride, which can be used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Rationale: The highly reactive acid chloride readily undergoes nucleophilic acyl substitution with ammonia. The reaction is typically carried out at low temperatures to control its exothermicity.

-

Procedure:

-

Dissolve the crude 2-Fluoro-4-methylbenzoyl chloride in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).

-

Cool the solution to 0 °C and bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol) dropwise.

-

Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Analytical Identification and Characterization

A multi-technique approach is essential for the unambiguous identification and characterization of this compound. The logical workflow for this process is illustrated below.

Diagram of the Analytical Workflow

Sources

Synthesis of 2-Fluoro-4-methylbenzamide starting materials

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-4-methylbenzamide and its Key Intermediates

Executive Summary

This compound is a valuable substituted benzamide that serves as a critical building block in the synthesis of Active Pharmaceutical Ingredients (APIs) and other complex organic molecules. Its specific substitution pattern requires carefully considered synthetic strategies to achieve high purity and yield. This guide provides a detailed examination of the principal synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will explore two primary retrosynthetic disconnections leading to two key intermediates: 2-Fluoro-4-methylbenzoic acid and 2-Fluoro-4-methylbenzonitrile . For each pathway, this document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and offers a comparative analysis to guide the selection of the most appropriate route based on scale, safety, and available resources.

Introduction and Strategic Overview

The synthesis of highly substituted aromatic compounds like this compound presents challenges in regioselectivity and functional group compatibility. The placement of the fluorine atom ortho to the amide group and a methyl group para to it dictates the choice of starting materials and the sequence of reactions. A successful synthesis must efficiently install these functionalities while minimizing side reactions and simplifying purification.

Our strategic approach involves a retrosynthetic analysis that identifies two robust and versatile intermediates.

Retrosynthetic Analysis

The final amide functional group can be logically formed from either a carboxylic acid or a nitrile precursor. This leads to two primary strategic disconnections:

-

Amidation of 2-Fluoro-4-methylbenzoic acid: A classic and reliable method involving the activation of a carboxylic acid followed by reaction with an ammonia source.

-

Controlled Hydrolysis of 2-Fluoro-4-methylbenzonitrile: A more direct route that requires careful control of reaction conditions to prevent over-hydrolysis to the carboxylic acid.

The following diagram illustrates these primary retrosynthetic pathways.

Caption: Retrosynthetic analysis of this compound.

Synthesis via the Carboxylic Acid Intermediate

This strategy focuses on first synthesizing 2-Fluoro-4-methylbenzoic acid, which is then converted to the target amide. This intermediate can be efficiently prepared via Grignard carboxylation or oxidation of a suitable toluene derivative.

Pathway A: Grignard Carboxylation of 2-Bromo-5-fluorotoluene

Causality and Rationale: The Grignard reaction is a powerful and highly reliable method for forming carbon-carbon bonds.[1][2] By reacting an aryl Grignard reagent with carbon dioxide (in the form of dry ice), a carboxylate salt is formed, which upon acidic workup yields the desired carboxylic acid.[3][4] This method is often preferred for its high yields and predictable regiochemistry, as the carboxyl group is introduced precisely at the position of the original halogen. The starting material, 2-Bromo-5-fluorotoluene, is commercially available.[5]

Workflow Diagram: Grignard Carboxylation

Caption: Workflow for Grignard carboxylation to form the acid intermediate.

Detailed Experimental Protocol:

-

Apparatus Setup: A three-necked, round-bottom flask is flame-dried under a stream of inert gas (Nitrogen or Argon) and fitted with a condenser, a dropping funnel, and a magnetic stirrer.

-

Grignard Reagent Formation: Magnesium turnings (1.2 eq) are placed in the flask. A solution of 2-bromo-5-fluorotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added to the dropping funnel. A small portion of the solution is added to the magnesium to initiate the reaction, which may require gentle heating or the addition of an iodine crystal.

-

Reaction: Once the exothermic reaction begins, the remaining solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Carboxylation: The reaction mixture is cooled to -78 °C (dry ice/acetone bath). Crushed dry ice (solid CO₂) is added in excess, portion-wise, allowing the temperature to remain low. The mixture is stirred and allowed to slowly warm to room temperature overnight.

-

Workup and Isolation: The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M). The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-Fluoro-4-methylbenzoic acid, which can be purified by recrystallization.[6]

Final Step: Amidation of 2-Fluoro-4-methylbenzoic Acid

Causality and Rationale: Direct amidation of a carboxylic acid with ammonia requires high temperatures and pressures and is often inefficient. A more reliable laboratory-scale method involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride.[6][7] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The resulting acyl chloride is highly electrophilic and reacts readily with ammonia to form the desired primary amide.[8]

Detailed Experimental Protocol:

-

Acyl Chloride Formation: 2-Fluoro-4-methylbenzoic acid (1.0 eq) is dissolved in a suitable solvent like dichloromethane (DCM) or toluene. A catalytic amount of N,N-dimethylformamide (DMF) is added. Thionyl chloride (1.5 eq) is added dropwise at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 2-4 hours or until gas evolution ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-fluoro-4-methylbenzoyl chloride.

-

Amidation: The crude acyl chloride is dissolved in an anhydrous, non-protic solvent (e.g., THF or DCM) and cooled to 0 °C. A solution of aqueous ammonium hydroxide (excess) is added dropwise.

-

Workup and Isolation: The mixture is stirred for 1-2 hours at room temperature. The resulting solid precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.

Data Summary for Carboxylic Acid Route

| Step | Key Reagents | Solvent | Temp. | Typical Yield |

|---|---|---|---|---|

| Grignard Carboxylation | Mg, CO₂, HCl | Anhydrous THF | -78 °C to RT | 75-85% |

| Amidation | SOCl₂, NH₄OH | DCM / Toluene | 0 °C to RT | 85-95% |

Synthesis via the Nitrile Intermediate

This alternative strategy involves the synthesis of 2-Fluoro-4-methylbenzonitrile, followed by a controlled partial hydrolysis to the amide.

Pathway B: Sandmeyer Cyanation of 3-Fluoro-4-methylaniline

Causality and Rationale: The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to replace an amino group with a variety of substituents, including halides and cyano groups, via a diazonium salt intermediate.[9][10][11] The reaction proceeds by diazotization of a primary aromatic amine with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium salt is then treated with a copper(I) cyanide salt, which facilitates the displacement of the dinitrogen leaving group with a cyanide nucleophile.[10] This method offers a powerful way to install the nitrile functionality with high regiochemical control.

Workflow Diagram: Sandmeyer Cyanation & Hydrolysis

Caption: Overall workflow from aniline to the final amide product.

Detailed Experimental Protocol (Sandmeyer Reaction):

-

Diazotization: 3-Fluoro-4-methylaniline (1.0 eq) is dissolved in aqueous hydrochloric acid (approx. 3 eq) and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise, keeping the temperature strictly below 5 °C. The reaction is stirred for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water is prepared and cooled. The cold diazonium salt solution is added slowly to the copper cyanide solution.

-

Workup and Isolation: The reaction mixture is allowed to warm to room temperature and then heated gently (e.g., to 50-60 °C) for 1 hour to drive the reaction to completion. After cooling, the mixture is extracted with an organic solvent like toluene. The organic layer is washed, dried, and concentrated. The crude 2-Fluoro-4-methylbenzonitrile is then purified by vacuum distillation or column chromatography.

Final Step: Controlled Hydrolysis of the Nitrile

Causality and Rationale: The hydrolysis of a nitrile to a primary amide must be performed under carefully controlled conditions to prevent further hydrolysis to the carboxylic acid.[12][13] While harsh acidic or basic conditions with prolonged heating will fully convert the nitrile to the carboxylic acid, milder conditions can isolate the intermediate amide.[13][14] One effective method involves using a mixture of a strong mineral acid (like H₂SO₄) and an organic acid (like acetic acid or trifluoroacetic acid), which facilitates a formal, indirect hydration.[15] This system protonates the nitrile, activating it for nucleophilic attack by the organic acid. The resulting intermediate readily decomposes upon aqueous workup to yield the amide.[15]

Detailed Experimental Protocol (Partial Hydrolysis):

-

Reaction Setup: 2-Fluoro-4-methylbenzonitrile (1.0 eq) is dissolved in glacial acetic acid.

-

Hydrolysis: Concentrated sulfuric acid (2.0 eq) is added slowly while cooling the mixture in an ice bath. The reaction is then stirred at a controlled temperature (e.g., 40-50 °C) and monitored closely by TLC or GC until the starting material is consumed.

-

Workup and Isolation: The reaction mixture is cooled and poured carefully onto crushed ice. The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove residual acid, and dried under vacuum to afford this compound.

Data Summary for Nitrile Route

| Step | Key Reagents | Solvent | Temp. | Typical Yield |

|---|---|---|---|---|

| Sandmeyer Cyanation | NaNO₂, HCl, CuCN | Water | 0 °C to 60 °C | 65-75% |

| Partial Hydrolysis | H₂SO₄, Acetic Acid | Acetic Acid | 40-50 °C | 80-90% |

Comparative Analysis and Conclusion

The choice between the carboxylic acid and nitrile routes depends on several factors, including the cost and availability of starting materials, safety considerations, and the desired scale of the synthesis.

| Feature | Route A (Grignard/Carboxylic Acid) | Route B (Sandmeyer/Nitrile) |

| Starting Materials | 2-Bromo-5-fluorotoluene | 3-Fluoro-4-methylaniline |

| Key Reagents | Magnesium, Dry Ice, Thionyl Chloride | Sodium Nitrite, Copper(I) Cyanide |

| Overall Steps | 2 | 2 |

| Potential Yield | Generally higher | Moderate to good |

| Safety Concerns | Handling of pyrophoric Grignard reagents; corrosive SOCl₂ | Use of highly toxic cyanides; potentially unstable diazonium salts |

| Scalability | Excellent; Grignard reactions are common in industry. | Good, but requires strict temperature control and careful handling of toxic reagents. |

| Key Advantage | High yields and robust, well-established reactions. | Powerful method for introducing the nitrile group from a readily available amine. |

For laboratory-scale synthesis where high yield is paramount and the necessary equipment for handling organometallic reagents is available, the Grignard carboxylation route (Route A) is often the preferred method. It is robust, high-yielding, and avoids the use of highly toxic cyanide salts.

The Sandmeyer reaction route (Route B) is a valuable alternative, particularly if the aniline starting material is more accessible or economical than the corresponding aryl bromide. While it involves more hazardous reagents, the Sandmeyer reaction is a powerful tool in aromatic synthesis. The subsequent controlled hydrolysis requires careful optimization but can be an efficient final step.

Ultimately, the optimal synthetic strategy will be determined by a thorough assessment of the specific project requirements, including cost, safety infrastructure, and desired production scale.

References

- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Converting Nitriles to Amides . Chemistry Steps. [Link]

-

Grignard Reagent + CO2 = Carboxylic Acid (Mechanism) . chemistNATE on YouTube. [Link]

-

hydrolysis of nitriles . Chemguide. [Link]

-

Hydrolysis of nitriles . Lumen Learning - Organic Chemistry II. [Link]

-

Nitrile to Amide - Common Conditions . Organic Chemistry Portal. [Link] (Note: The provided search result link was for Kolbe-Schmitt, but the content discussed nitrile to amide conversion. A more direct link is not available from the search results.)

-

Making Amides from Carboxylic Acids . chemistNATE on YouTube. [Link]

-

the preparation of amides . Chemguide. [Link]

-

Preparing Carboxylic Acids . Chemistry LibreTexts. [Link]

-

Grignard Reaction with Carbon Dioxide to Produce Carboxylic Acids . jOeCHEM on YouTube. [Link]

-

The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide . StudySmarter. [Link]

-

Amide formation from carboxylic acid derivatives . Khan Academy. [Link]

-

Acidic Hydrolysis of Nitriles To Amides . Master Organic Chemistry. [Link]

-

Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4 . The Journal of Organic Chemistry - ACS Publications. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review . PMC - NIH. [Link]

-

Sandmeyer reaction . L.S.College, Muzaffarpur. [Link]

-

22.5 Sandmeyer Reactions . Chad's Prep on YouTube. [Link]

- CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.

Sources

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]

- 5. 2-溴-5-氟甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Khan Academy [khanacademy.org]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. m.youtube.com [m.youtube.com]

- 12. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 15. pubs.acs.org [pubs.acs.org]

2-Fluoro-4-methylbenzamide: A Core Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Fluorinated Benzamide Moiety

In the landscape of medicinal chemistry, the benzamide scaffold is a ubiquitous and versatile pharmacophore, integral to a wide array of therapeutic agents.[1][2] Its ability to form key hydrogen bonds and engage in various non-covalent interactions makes it a privileged structure in drug design. The strategic introduction of fluorine atoms onto this scaffold can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, membrane permeability, pKa, and binding affinity.

This guide focuses on 2-Fluoro-4-methylbenzamide , a specific, decorated benzamide that has emerged as a critical building block in the synthesis of complex, high-value therapeutic agents. The presence of the ortho-fluoro substituent and the para-methyl group provides a unique combination of steric and electronic properties that medicinal chemists can exploit to achieve desired biological activity and drug-like characteristics. While not a therapeutic agent itself, its true value lies in its role as a pivotal intermediate, most notably in the synthesis of next-generation pharmaceuticals for oncology.

Physicochemical Properties

Understanding the fundamental properties of this compound is essential for its application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 886761-61-1 | [3] |

| Molecular Formula | C₈H₈FNO | [3] |

| Molecular Weight | 153.15 g/mol | [3] |

| Appearance | White to off-white solid/powder | |

| IUPAC Name | This compound | [3] |

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through a multi-step process starting from commercially available precursors. The most common and logical route involves the preparation of the corresponding carboxylic acid, 2-fluoro-4-methylbenzoic acid, followed by an amidation reaction.

Synthetic Pathway Overview

A general and reliable synthetic pathway begins with a Friedel-Crafts acylation of m-fluorotoluene, which, after hydrolysis, yields a mixture of benzoic acid isomers that can be separated.[4] The isolated 2-fluoro-4-methylbenzoic acid is then activated and reacted with an amine source to form the final benzamide.

Experimental Protocol: Synthesis from 2-Fluoro-4-methylbenzoic Acid

This protocol describes the final amidation step, a crucial conversion in the synthetic sequence. The protocol is based on standard laboratory procedures for converting a carboxylic acid to a primary amide.[2][5]

Objective: To synthesize this compound from 2-fluoro-4-methylbenzoic acid via an acyl chloride intermediate.

Materials:

-

2-Fluoro-4-methylbenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Dichloromethane (DCM), anhydrous

-

Ammonium hydroxide (NH₄OH), concentrated aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

-

Acid Chloride Formation (Activation):

-

To a solution of 2-fluoro-4-methylbenzoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add a catalytic amount of dimethylformamide (DMF, 1-2 drops).

-

Cool the mixture to 0°C using an ice bath.

-

Add thionyl chloride (or oxalyl chloride) (1.2 - 1.5 eq) dropwise via a dropping funnel. Causality Note: This dropwise addition at low temperature is critical to control the exothermic reaction and the evolution of HCl and SO₂ gases, preventing potential side reactions and ensuring safety.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).

-

Remove the solvent and excess reagent in vacuo using a rotary evaporator to yield the crude 2-fluoro-4-methylbenzoyl chloride. This intermediate is often used immediately in the next step without further purification.

-

-

Amidation:

-

Dissolve the crude acyl chloride in an appropriate solvent like DCM or tetrahydrofuran (THF) and cool the solution to 0°C in an ice bath.

-

Slowly add a concentrated aqueous solution of ammonium hydroxide (~5-10 eq) to the stirred solution. Causality Note: A large excess of the amine source is used to react with the acyl chloride and to neutralize the HCl byproduct generated, driving the reaction to completion.

-

Maintain vigorous stirring and allow the reaction to warm to room temperature and continue for 1-2 hours.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and dilute with water and DCM.

-

Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel column chromatography to afford pure this compound.

-

Role in Medicinal Chemistry: A Gateway to Advanced Therapeutics

The primary significance of the this compound scaffold is not in its own biological activity, but as a key structural component and synthetic precursor for highly potent and specific therapeutic agents. Its most prominent role is in the development of androgen receptor (AR) antagonists for the treatment of prostate cancer.

Case Study: Intermediate for Enzalutamide (MDV3100)

The 2-fluoro-N-methylbenzamide core is central to the structure of Enzalutamide, a second-generation nonsteroidal antiandrogen. The synthesis of Enzalutamide relies on a key intermediate, 4-Amino-2-fluoro-N-methylbenzamide , which is a direct derivative of the topic compound's core structure.[6][7]

The preparation of this key intermediate starts from 2-fluoro-4-nitrotoluene.[7] This precursor is oxidized to 2-fluoro-4-nitrobenzoic acid, which is then converted to 2-fluoro-N-methyl-4-nitrobenzamide. A final reduction of the nitro group yields 4-amino-2-fluoro-N-methylbenzamide.[6] This intermediate then undergoes further reactions to build the complex thiohydantoin moiety of Enzalutamide.

The inclusion of the 2-fluoro-N-methylbenzamide moiety in Enzalutamide is a deliberate design choice. The ortho-fluorine atom can influence the conformation of the molecule, potentially locking it into a bioactive conformation that enhances its binding affinity to the androgen receptor.[6] Furthermore, fluorination is a well-established strategy to block sites of metabolism, potentially improving the drug's pharmacokinetic profile.

Broader Applications and Future Directions

The utility of fluorinated benzamides extends beyond antiandrogens. Benzamide derivatives are being investigated for a multitude of biological targets due to their pharmacological versatility.[1][8] Research has explored benzamides as:

-

Hedgehog Signaling Inhibitors: Novel benzamide derivatives have been evaluated as Smoothened (SMO) antagonists for potential use in oncology.[9]

-

Antimicrobial Agents: The benzamide scaffold is present in compounds with antibacterial and antifungal properties.[2]

-

Enzyme Inhibitors: Derivatives have shown inhibitory activity against enzymes like acetylcholinesterase, which is relevant for Alzheimer's disease.[8]

The this compound structure serves as an excellent starting point for library synthesis in drug discovery campaigns targeting these and other pathways. The fluorine and methyl groups provide distinct handles for structure-activity relationship (SAR) studies, allowing chemists to fine-tune potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Conclusion

This compound represents a quintessential example of a modern building block in medicinal chemistry. While its intrinsic biological activity may be limited, its structural features—the conformation-influencing ortho-fluoro group and the metabolically significant para-methyl group—make it an invaluable precursor for complex drug molecules. Its pivotal role in the synthesis of the blockbuster prostate cancer drug Enzalutamide highlights its significance and validates the strategic design principles behind its use. As drug discovery continues to demand molecules with increasingly refined properties, the thoughtful application of well-designed, fluorinated scaffolds like this compound will remain a cornerstone of successful therapeutic development.

References

- Xu, D., Xu, X., & Zhu, Z. (2013). A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615–616.

- Google Patents. (2013). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.

-

PubChem. (n.d.). 2-fluoro-N-methylbenzamide. Retrieved January 23, 2026, from [Link]

-

Li, X., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 24(5), 1365-1370. [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

-

ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux. Retrieved January 23, 2026, from [Link]

- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Preprints.org. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved January 23, 2026, from [Link]

-

National Institutes of Health. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Retrieved January 23, 2026, from [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. aceschem.com [aceschem.com]

- 4. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-amino-2-fluoro-N-methylbenzamide | 915087-25-1 [chemicalbook.com]

- 7. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]

- 8. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-4-methylbenzamide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Fluoro-4-methylbenzamide, a key chemical intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and the principles of data interpretation to ensure scientific integrity and practical applicability.

Introduction

This compound (CAS 886761-61-1) is a substituted benzamide derivative. The presence of a fluorine atom and a methyl group on the aromatic ring, along with the amide functionality, imparts specific physicochemical properties that are of interest in medicinal chemistry. Accurate and thorough characterization of this molecule is paramount for its use in synthesis and as a quality control standard. This guide will delve into the multifaceted spectroscopic data that unequivocally confirms the structure and purity of this compound. While direct public access to the complete raw spectroscopic data for this specific compound is limited, this guide presents a detailed analysis based on expected and established principles of spectroscopic interpretation for a molecule of this structure. For certified experimental data, it is recommended to consult the Certificate of Analysis from a verified supplier.[1]

I. Molecular Structure and Spectroscopic Overview

The structural formula of this compound is presented below. The key structural features to be identified by spectroscopic methods are the substituted aromatic ring, the amide group, and the methyl group.

Molecular Formula: C₈H₈FNO Molecular Weight: 153.15 g/mol

An integrated spectroscopic approach is essential for the unambiguous structural elucidation of this compound. Proton Nuclear Magnetic Resonance (¹H NMR) will provide information on the number and connectivity of protons. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) will identify the number of unique carbon environments. Infrared (IR) spectroscopy will confirm the presence of key functional groups, particularly the amide and the C-F bond. Finally, Mass Spectrometry (MS) will determine the molecular weight and provide insights into the fragmentation pattern of the molecule.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of a molecule. For this compound, both ¹H and ¹³C NMR are crucial.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amide protons, and the methyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the fluorine and carbonyl groups, and the electron-donating effect of the methyl group.

Expected ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | Doublet of doublets | 1H | Ar-H (ortho to C=O) |

| ~7.0-7.2 | Doublet of doublets | 1H | Ar-H (ortho to F) |

| ~6.9-7.0 | Doublet | 1H | Ar-H (meta to C=O) |

| ~6.0-6.5 | Broad singlet | 2H | -NH₂ |

| ~2.4 | Singlet | 3H | -CH₃ |

Interpretation and Rationale:

-

The aromatic protons will appear in the region of δ 6.9-8.0 ppm. The proton ortho to the electron-withdrawing carbonyl group is expected to be the most downfield. The fluorine atom will cause splitting of the adjacent proton signals (ortho and meta coupling).

-

The amide protons (-NH₂) are expected to appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. The chemical shift of these protons can be highly variable depending on the solvent and concentration.

-

The methyl protons (-CH₃) are expected to appear as a sharp singlet around δ 2.4 ppm, being in a relatively shielded environment.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The fluorine atom will induce C-F coupling, which is a key diagnostic feature.

Expected ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment |

| ~165-168 | C=O (Amide) | |

| ~160-163 | Large (¹JCF ≈ 250 Hz) | C-F |

| ~140-142 | C-CH₃ | |

| ~130-132 | Small (³JCF) | Ar-C (ortho to C=O) |

| ~125-127 | Small (²JCF) | Ar-C (ortho to F) |

| ~115-117 | Small (²JCF) | Ar-C (meta to C=O) |

| ~112-114 | C-C=O | |

| ~21 | -CH₃ |

Interpretation and Rationale:

-

The carbonyl carbon of the amide will appear at the most downfield chemical shift (~165-168 ppm).

-

The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF) of approximately 250 Hz, which is a definitive indicator of a C-F bond.

-

The other aromatic carbons will show smaller two- and three-bond couplings to the fluorine atom.

-

The methyl carbon will appear at a characteristic upfield chemical shift of around 21 ppm.

Experimental Protocol for NMR Data Acquisition:

A standard protocol for acquiring high-quality NMR spectra would involve dissolving approximately 10-20 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The spectra would be recorded on a 500 MHz NMR spectrometer. For ¹³C NMR, a sufficient number of scans would be acquired to obtain a good signal-to-noise ratio.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, C-N, and C-F bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, broad | N-H stretching (amide) |

| 3030-3100 | Medium | C-H stretching (aromatic) |

| 2850-2960 | Medium | C-H stretching (methyl) |

| 1650-1680 | Strong | C=O stretching (amide I band) |

| 1580-1620 | Medium | N-H bending (amide II band) |

| 1400-1450 | Medium | C-N stretching |

| 1200-1250 | Strong | C-F stretching |

Interpretation and Rationale:

-

The broad band in the 3400-3200 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amide.

-

The very strong absorption around 1650-1680 cm⁻¹ is due to the carbonyl (C=O) stretching of the amide group.

-

The presence of a strong band in the 1200-1250 cm⁻¹ region is indicative of the C-F stretching vibration.

-

The other bands correspond to the aromatic and aliphatic C-H stretches, as well as other characteristic vibrations of the molecule.

Experimental Protocol for IR Data Acquisition:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

Expected Mass Spectrometry Data (EI):

| m/z | Relative Intensity (%) | Assignment |

| 153 | High | [M]⁺ (Molecular ion) |

| 136 | Medium | [M - NH₂]⁺ |

| 109 | High | [M - C(O)NH₂]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Interpretation and Rationale:

-

The molecular ion peak ([M]⁺) at m/z 153 will confirm the molecular weight of the compound.

-

Common fragmentation pathways for benzamides include the loss of the amino group to give a fragment at m/z 136, and the cleavage of the C-C bond between the carbonyl group and the aromatic ring to give a fluorotolyl cation at m/z 109.

-

The presence of a peak at m/z 91 could indicate the formation of a tropylium ion, a common fragment in the mass spectra of toluene derivatives.

Experimental Protocol for MS Data Acquisition:

For EI-MS, a small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized by a beam of electrons. For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer through a capillary, where it is ionized by a high voltage.

V. Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the integrated spectroscopic analysis of this compound, leading to its unambiguous structural confirmation.

Sources

A Technical Guide to the Solubility and Stability of 2-Fluoro-4-methylbenzamide for Researchers and Drug Development Professionals

Introduction: The Emerging Importance of 2-Fluoro-4-methylbenzamide

This compound is a fluorinated aromatic compound that holds significant interest within the realms of medicinal chemistry and materials science. As a synthetically versatile intermediate, it serves as a crucial building block in the development of novel pharmaceutical agents and specialized polymers. The strategic placement of the fluorine atom and the methyl group on the benzamide scaffold can profoundly influence the molecule's physicochemical properties, including its solubility and stability. These two parameters are of paramount importance for any researcher or drug development professional, as they directly impact formulation strategies, shelf-life, and ultimately, the efficacy and safety of the final product.

This in-depth technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in the public domain, this guide will leverage information from structurally related analogues, fundamental chemical principles, and established analytical methodologies to provide a robust framework for its characterization. Our objective is to equip researchers and scientists with the necessary knowledge to effectively handle, formulate, and analyze this promising chemical entity.

Physicochemical Properties of this compound

A foundational understanding of the key physicochemical properties of this compound is essential for predicting its behavior in various experimental and formulation settings.

| Property | Predicted/Inferred Value | Source/Basis |

| Molecular Formula | C₈H₈FNO | PubChem[1] |

| Molecular Weight | 153.15 g/mol | PubChem[1] |

| Appearance | Likely a white to off-white solid | Inferred from related benzamides[2] |

| Melting Point | Not available (related compounds range from 125-163°C) | Inferred from related benzamides[2] |

| pKa (Predicted) | ~14 (amide proton) | Inferred from related benzamides[2][3] |

| LogP (Predicted) | 1.5 | PubChem[1] |

Solubility Profile: A Critical Parameter for Application

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and suitability for various formulation approaches. For this compound, a comprehensive solubility profile across a range of solvents is essential for its effective utilization.

Predicted and Inferred Solubility

Based on data for structurally similar compounds such as 4-Bromo-2-fluoro-N-methylbenzamide and 4-amino-2-fluoro-N-methylbenzamide, which show slight solubility in chloroform and methanol, a similar trend can be anticipated for this compound.[2][3]

Table of Predicted/Inferred Solubility in Common Solvents:

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Water | 10.2 | Low | The hydrophobic benzene ring and methyl group likely limit aqueous solubility, despite the polar amide group. |

| Methanol | 5.1 | Slightly Soluble to Soluble | The polar hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor with the amide group. |

| Ethanol | 4.3 | Slightly Soluble to Soluble | Similar to methanol, ethanol's polarity should facilitate dissolution. |

| Acetone | 4.3 | Soluble | A polar aprotic solvent that can act as a hydrogen bond acceptor. |

| Dichloromethane | 3.1 | Soluble | A common solvent for organic compounds with moderate polarity. |

| Chloroform | 4.1 | Soluble | Structurally similar compounds show solubility in chloroform.[2][3] |

| Ethyl Acetate | 4.4 | Soluble | A moderately polar solvent often used in organic synthesis and purification. |

| Toluene | 2.4 | Slightly Soluble | A non-polar aromatic solvent, solubility may be limited. |

| Hexane | 0.1 | Insoluble | A non-polar aliphatic solvent, unlikely to dissolve the polar benzamide. |

Experimental Protocol for Determining Equilibrium Solubility

To establish a definitive solubility profile, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the saturation solubility of this compound in a panel of pharmaceutically and synthetically relevant solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (HPLC grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Ensure that a visible excess of solid remains to confirm saturation.

-

-

Equilibration:

-

Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant, avoiding any undissolved solid.

-

Centrifuge the aliquot to remove any suspended microparticles.

-

-

Quantification:

-

Dilute the clear supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L for each solvent.

-

Repeat the experiment in triplicate to ensure reproducibility.

-

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile: Ensuring Chemical Integrity

The chemical stability of this compound is a critical attribute that influences its storage, handling, and formulation. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. A thorough understanding of its stability under various stress conditions is therefore essential.

General Stability Considerations for Benzamides

Benzamides are generally stable compounds; however, the amide bond is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is influenced by pH, temperature, and the nature of the substituents on the aromatic ring. The electron-withdrawing fluorine atom in this compound may influence the reactivity of the amide group.

Recommended Storage Conditions: Based on safety data sheets for similar compounds, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4] It is also prudent to protect it from light.

Potential Degradation Pathways

A primary degradation pathway for this compound is likely to be hydrolysis of the amide bond, yielding 2-fluoro-4-methylbenzoic acid and methylamine. This can be accelerated by strong acids or bases. Other potential degradation pathways could involve reactions of the aromatic ring, although these are generally less common under typical storage and handling conditions.

Caption: Potential Hydrolytic Degradation Pathway.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. This protocol outlines a typical approach for assessing the stability of this compound.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) as recommended by ICH guidelines.

Materials:

-

This compound (high purity)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or with gentle heating.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) in an oven.

-

Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[5]

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with a gradient elution) coupled with a mass spectrometer (LC-MS) to identify and quantify the parent compound and any degradation products.

-

-

Data Evaluation:

-

Determine the percentage of degradation for the parent compound under each stress condition.

-

Identify the major degradation products and propose their structures based on the mass spectrometry data.

-

Develop a degradation pathway map.

-

Caption: Workflow for Forced Degradation Studies.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the anticipated solubility and stability of this compound, grounded in fundamental chemical principles and data from analogous structures. While specific experimental data remains limited, the protocols and theoretical framework presented herein offer a clear path forward for researchers and drug development professionals. The systematic determination of its solubility in a range of solvents and a thorough investigation of its stability under forced degradation conditions are critical next steps. The resulting data will be invaluable for the rational design of formulations, the establishment of appropriate storage and handling procedures, and the development of robust analytical methods to ensure the quality and consistency of this important chemical intermediate.

References

-

PubChem. (n.d.). 2-fluoro-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

Sources

- 1. 2-fluoro-N-methylbenzamide | C8H8FNO | CID 2425972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-amino-2-fluoro-N-methylbenzamide | 915087-25-1 [chemicalbook.com]

- 3. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. database.ich.org [database.ich.org]

A Senior Application Scientist's Guide to Sourcing and Utilizing 2-Fluoro-4-methylbenzamide for Research Applications

This in-depth technical guide is intended for researchers, medicinal chemists, and professionals in drug development. It provides a comprehensive overview of 2-Fluoro-4-methylbenzamide, a key chemical intermediate, including its commercial suppliers, quality control considerations, and significant applications in research.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound (C₈H₈FNO, CAS No. 886761-61-1) is a substituted benzamide that has garnered significant interest in the field of medicinal chemistry. Its structure, featuring a fluorine atom and a methyl group on the benzene ring, makes it a valuable building block in the synthesis of complex organic molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a parent compound, making it a desirable feature in drug design.

Notably, this compound and its close derivatives are crucial intermediates in the synthesis of several pharmaceutical compounds. For instance, the related compound, 4-amino-2-fluoro-N-methylbenzamide, is a key intermediate in the preparation of Enzalutamide, a potent androgen receptor inhibitor used in the treatment of prostate cancer.[1][2] This underscores the importance of sourcing high-purity this compound for research and development in oncology and other therapeutic areas.

Commercial Suppliers of this compound for Research

The selection of a reliable supplier is a critical first step in any research project. For a specialized chemical like this compound, it is essential to consider factors such as purity, availability of analytical data, and lead times. Below is a comparative table of a known commercial supplier for this compound.

| Supplier | Product Name | CAS No. | Molecular Formula | Purity Specification | Available Analytical Data |

| Aceschem | This compound | 886761-61-1 | C₈H₈FNO | ≥ 97% | NMR, MSDS, HPLC, COA |

Note: The availability and specifications from suppliers can change. It is always recommended to contact the supplier directly for the most current information and to request a lot-specific Certificate of Analysis (COA) before purchase. While other major suppliers like Thermo Scientific Chemicals offer a vast portfolio of reagents for drug discovery, their specific listing for this exact compound may vary.[3][4]

Quality Control and Analytical Verification: Ensuring Experimental Integrity

The purity and identity of starting materials are paramount for the reproducibility and success of any chemical synthesis or biological assay. A self-validating system for quality control should be in place upon receiving any new chemical, including this compound.

Interpreting the Certificate of Analysis (COA)

A comprehensive COA from the supplier is the first line of quality assessment. Key parameters to scrutinize include:

-

Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥97% is generally acceptable for most research applications.

-

Identity Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) data should be consistent with the structure of this compound.

-

Appearance: The physical state and color should match the supplier's specifications.

-

Melting Point: A sharp melting point within a narrow range is indicative of high purity.

In-House Analytical Verification Protocol

It is best practice to perform in-house verification of the compound's identity and purity. The following is a generalized protocol for the analytical verification of this compound.

Objective: To confirm the identity and assess the purity of a supplied batch of this compound.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile and water

-

Deuterated solvent for NMR (e.g., DMSO-d₆ or CDCl₃)

-

HPLC system with a UV detector

-

NMR spectrometer

-

Mass spectrometer

Protocol Steps:

-

Sample Preparation:

-

For HPLC: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a working solution by diluting the stock solution to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

For NMR: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent in an NMR tube.

-

For MS: Prepare a dilute solution of the sample in a suitable solvent for direct infusion or LC-MS analysis.

-

-

HPLC Analysis (Purity Assessment):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 254 nm).

-

Analysis: The purity is calculated based on the area percentage of the main peak.

-

-

¹H NMR Analysis (Identity Confirmation):

-

Acquire the ¹H NMR spectrum. The expected spectrum should show characteristic signals for the aromatic protons, the methyl group protons, and the amide proton, with appropriate chemical shifts and coupling constants.

-

-

Mass Spectrometry Analysis (Identity Confirmation):

-

Acquire the mass spectrum. The observed molecular ion peak should correspond to the calculated molecular weight of this compound (153.15 g/mol ).

-

Caption: Synthetic utility of this compound derivatives.

Fragment-Based Drug Discovery

The 2-fluoro-4-methylphenyl moiety can also be considered a valuable fragment in fragment-based drug discovery (FBDD). Researchers can use this compound or its derivatives to screen against biological targets to identify initial low-affinity binders ("hits"), which can then be optimized into more potent lead compounds. The specific substitution pattern on the aromatic ring provides a unique combination of steric and electronic properties for probing protein binding pockets.

Conclusion

This compound is a chemical intermediate of significant value to the research and drug development community. Its strategic importance in the synthesis of pharmaceuticals necessitates a thorough understanding of its commercial availability, quality control, and handling. By partnering with reliable suppliers and implementing rigorous in-house analytical verification, researchers can ensure the integrity of their starting materials, leading to more robust and reproducible scientific outcomes.

References

- Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616.

- Google Patents. Preparation method of 4-amino-2-fluoro-methyl benzamide. CN103304439A.

- Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. CN110903176A.

- Google Patents. A kind of preparation method of fluorobenzamide compound. CN101503372A.

-

Pharmaffiliates. 2-Fluoro-4-(hydroxyamino)-N-methylbenzamide. [Link]

-

Patsnap. Preparation method of 4-amino-2-fluoro-methyl benzamide. [Link]

-

PubChem. 2-fluoro-N-methylbenzamide. [Link]

-

PubChem. 2,4-Difluorobenzamide. [Link]

Sources

An In-Depth Technical Guide to the Key Intermediates in the Synthesis of Enzalutamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Enzalutamide (marketed as Xtandi®) is a potent second-generation nonsteroidal androgen receptor (AR) inhibitor, pivotal in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1] Its complex molecular architecture necessitates a multi-step synthesis, the efficiency of which is critically dependent on the strategic preparation of key intermediates. This guide provides a comprehensive technical overview of the primary synthetic routes to Enzalutamide, focusing on the synthesis, optimization, and mechanistic considerations of its core intermediates. We will delve into the critical chemical transformations, offering field-proven insights into experimental choices and presenting detailed, validated protocols.

Introduction: The Synthetic Challenge of Enzalutamide

The chemical structure of Enzalutamide, 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide, presents several synthetic hurdles. These include the construction of the sterically hindered thiohydantoin ring and the formation of the diaryl thioether linkage. The industrial-scale production of Enzalutamide demands a synthetic strategy that is not only high-yielding and cost-effective but also safe and environmentally sustainable. Over the years, several synthetic pathways have been developed, each with its own set of key intermediates that dictate the overall efficiency of the process. This guide will focus on the two most prevalent and industrially relevant synthetic strategies.

The Primary Synthetic Pathways: A Visual Overview

The synthesis of Enzalutamide is primarily approached through two convergent strategies. The first route involves the preparation of a sophisticated aniline derivative which is then coupled with an isothiocyanate. The second, and more common, industrial approach builds the molecule from a substituted benzamide and a trifluoromethylated aniline.

Caption: High-level overview of the two primary synthetic routes to Enzalutamide.

Key Intermediate 1: 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile

This electrophilic intermediate is a cornerstone in many Enzalutamide syntheses, providing the trifluoromethyl-substituted phenyl ring and the reactive isothiocyanate group necessary for the formation of the thiohydantoin core.

Synthesis of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile

The traditional and most direct method for the synthesis of this intermediate is the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with thiophosgene (CSCl₂).

Caption: Synthesis of the key isothiocyanate intermediate.

Experimental Protocol: Synthesis of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile

-

Reaction Setup: A biphasic system of dichloromethane (DCM) and water is prepared in a well-ventilated fume hood. 4-Amino-2-(trifluoromethyl)benzonitrile is dissolved in the organic layer. An aqueous solution of a mild base, such as sodium bicarbonate, is added.

-

Reagent Addition: Thiophosgene is added dropwise to the vigorously stirred biphasic mixture at room temperature. The reaction is highly exothermic and requires careful temperature control.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting amine is consumed.

-

Work-up and Purification: The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Biphasic System: The use of a DCM/water system is crucial for safety and efficiency. The aqueous base neutralizes the hydrochloric acid byproduct generated during the reaction, preventing unwanted side reactions and improving the stability of the product.

-

Thiophosgene: While highly effective, thiophosgene is extremely toxic and corrosive. Its use necessitates stringent safety precautions and has driven the development of alternative synthetic methods.

Safer Alternatives to Thiophosgene

The significant hazards associated with thiophosgene have prompted research into safer alternatives for isothiocyanate synthesis.[2][3]

| Reagent | Description | Advantages | Disadvantages |

| Thiocarbonyl diimidazole | A solid, stable reagent. | Safer to handle than thiophosgene. | Can be expensive for large-scale synthesis. |

| Di-2-pyridyl thionocarbonate | Another solid, safer alternative. | Good yields for a variety of amines. | May require specific reaction conditions. |

| Carbon disulfide (CS₂) followed by a desulfurizing agent | A two-step process where the amine is first converted to a dithiocarbamate salt. | Avoids the use of phosgene derivatives. | Requires an additional step and careful selection of the desulfurizing agent. |

Key Intermediate 2: 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid

This intermediate constitutes the second major fragment of the Enzalutamide molecule, containing the N-methylbenzamide moiety and the α,α-dimethyl glycine unit.

Synthesis via Ullmann Condensation

A common route to this intermediate involves a copper-catalyzed Ullmann condensation between 4-bromo-2-fluoro-N-methylbenzamide and 2-amino-2-methylpropanoic acid.[4]

Caption: Ullmann condensation for the synthesis of the carboxylic acid intermediate.

Experimental Protocol: Ullmann Condensation

-

Reaction Setup: To a flask charged with 4-bromo-2-fluoro-N-methylbenzamide, 2-amino-2-methylpropanoic acid, copper(I) iodide, and L-proline, dimethyl sulfoxide (DMSO) is added under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Potassium carbonate is added as the base.

-

Reaction Conditions: The reaction mixture is heated to a specified temperature (typically 80-100 °C) and stirred until the starting materials are consumed, as monitored by HPLC.

-

Work-up and Purification: The reaction mixture is cooled, diluted with water, and acidified. The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices:

-

Copper(I) Iodide: This is a common and effective catalyst for Ullmann-type C-N bond formation.

-

L-proline: L-proline acts as a ligand for the copper catalyst, stabilizing it and increasing its reactivity, leading to higher yields and milder reaction conditions.

-

DMSO: A high-boiling polar aprotic solvent is required to facilitate the dissolution of the reactants and achieve the necessary reaction temperature.

The Cyclization Step: Formation of the Thiohydantoin Ring

The final key transformation is the cyclization reaction to form the 5,5-dimethyl-2-thioxoimidazolidin-4-one (thiohydantoin) ring. This is typically achieved by reacting the isothiocyanate intermediate with an amino acid derivative.

Mechanism of Thiohydantoin Formation

The reaction proceeds through a nucleophilic attack of the amino group of the alanine derivative onto the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate. This is followed by an intramolecular cyclization with the elimination of a molecule of water or alcohol, depending on whether the carboxylic acid or its ester is used.[4]

Caption: Stepwise mechanism of the thiohydantoin ring formation.

Experimental Protocol: Cyclization Reaction

-

Reaction Setup: 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid and 4-isothiocyanato-2-(trifluoromethyl)benzonitrile are dissolved in a suitable solvent such as toluene or a mixture of dichloromethane and toluene.[5]

-

Base Addition: A tertiary amine base like triethylamine is added to facilitate the reaction.[5]

-

Reaction Conditions: The mixture is heated to 50-60 °C for several hours.[5]

-

Work-up and Purification: After the reaction is complete, the solvent is often evaporated, and the crude Enzalutamide is purified by recrystallization from a suitable solvent system, such as methanol or ethanol, to achieve high purity.[6][7][8]

Optimization Insights:

-

Solvent Choice: The choice of solvent is critical for both reactant solubility and for achieving the optimal reaction temperature. A mixture of solvents can sometimes be beneficial.

-